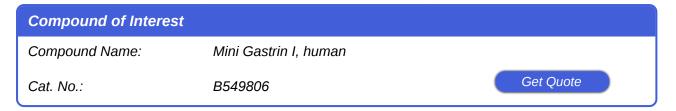


Comparative Analysis of Mini Gastrin I (Human) Cross-Reactivity with Cholecystokinin Receptors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of Mini Gastrin I (human) with the cholecystokinin-1 (CCK1) and cholecystokinin-2 (CCK2) receptors. Mini Gastrin I, a truncated form of human gastrin I (amino acids 5-17), is a peptide of significant interest in oncological research and development, primarily for its high affinity and selectivity for the CCK2 receptor, which is overexpressed in various tumors, including medullary thyroid carcinoma and small cell lung cancer. Understanding its receptor interaction profile is crucial for the development of targeted diagnostics and therapeutics.

Receptor Binding Affinity

Experimental data consistently demonstrates that Mini Gastrin I and its analogues are highly selective agonists for the CCK2 receptor, with significantly lower affinity for the CCK1 receptor. This selectivity is a key characteristic for its application in targeted therapies, as it minimizes off-target effects in tissues where the CCK1 receptor is predominantly expressed.

Binding affinity is typically determined through competitive binding assays, where the ability of unlabeled Mini Gastrin I to displace a radiolabeled ligand from the receptor is measured. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify binding affinity, with lower values indicating higher affinity.



Ligand	Receptor	Cell Line	IC50 (nM)	Reference
DOTA-MGS5 (Mini Gastrin Analog)	Human CCK2R	A431-CCK2R	~1	[1]
DOTA-DGlu-Pro- Tyr-Gly-Trp-(N- Me)Nle-Asp- 1Nal-NH2	Human CCK2R	A431-CCK2R	0.69 ± 0.09	[2]
Gastrin I (human)	Human CCK1R	-	>1000*	[3][4]

*Gastrin I, the parent molecule of Mini Gastrin I, exhibits a 500- to 1,000-fold lower affinity for the CCK1 receptor compared to cholecystokinin (CCK)[3]. Another source indicates a 1,000 to 10,000-fold reduction in affinity for gastrin at the CCK1 receptor[4]. This strongly suggests a very high IC50 value for Mini Gastrin I at the CCK1 receptor.

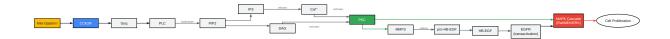
Signaling Pathways

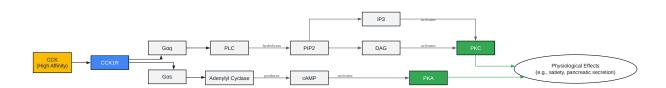
The CCK1 and CCK2 receptors are G protein-coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades. While they share some common pathways, there are also distinct signaling mechanisms that contribute to their different physiological roles.

CCK2 Receptor Signaling

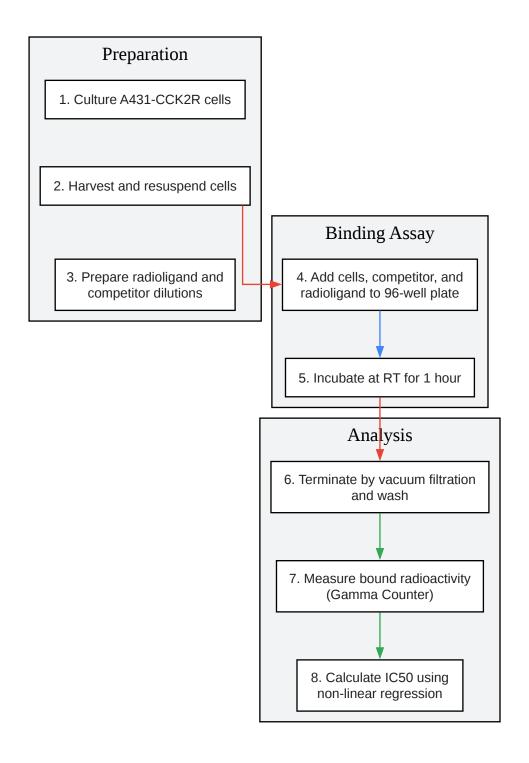
Activation of the CCK2 receptor by Mini Gastrin I primarily couples to Gq and $G\alpha 12/13$ proteins, leading to the activation of multiple downstream pathways that promote cell proliferation and inhibit apoptosis.











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